2-(Naphthalen-1-ylamino)-2-oxoethyl 2-methylquinoline-4-carboxylate
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Overview
Description
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the naphthylamino group: This step might involve the reaction of the quinoline derivative with 1-naphthylamine under suitable conditions.
Esterification: The final step could involve the esterification of the carboxylic acid group with an appropriate alcohol, such as 2-oxoethyl alcohol.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the naphthylamino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme.
Receptor modulation: By interacting with cell surface receptors.
DNA intercalation: By inserting itself between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-quinolinecarboxylic acid: A simpler derivative with similar core structure.
1-Naphthylamine: Shares the naphthylamino group.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is unique due to its combination of the naphthylamino group and the quinoline core, which may confer distinct biological and chemical properties compared to its simpler analogs.
Properties
Molecular Formula |
C23H18N2O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H18N2O3/c1-15-13-19(18-10-4-5-11-21(18)24-15)23(27)28-14-22(26)25-20-12-6-8-16-7-2-3-9-17(16)20/h2-13H,14H2,1H3,(H,25,26) |
InChI Key |
XFUQLYXPWIDHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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